4-(1-Piperazinyl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 4-(1-Piperazinyl)-1H-indole and its derivatives has been explored through various chemical strategies. One method involves the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives. This process utilizes cyclic voltammetry and controlled-potential coulometry in water/acetonitrile mixtures, leading to the regioselective synthesis of highly conjugated bisindolyl-p-quinone derivatives through a series of Michael addition reactions and oxidations (Amani, Khazalpour, & Nematollahi, 2012).
Scientific Research Applications
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Agrochemical Field
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Pharmaceutical Field
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Dyestuff Field
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Anthelmintic Use
- Application : Piperazine, a compound with a similar structure, is used as an anthelmintic, a type of drug used to treat parasitic worm infestations .
- Methods of Application : Piperazine is usually administered orally in both human and veterinary medicine .
- Results or Outcomes : Piperazine has been found to be effective in treating certain types of parasitic worm infestations .
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Carbon Capture and Storage
- Application : Piperazine is used in carbon capture and storage due to its ability to absorb carbon dioxide .
- Methods of Application : Piperazine is used in a solution with water to absorb carbon dioxide from the air .
- Results or Outcomes : The use of piperazine in carbon capture and storage can help reduce the amount of carbon dioxide released into the atmosphere .
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Pharmaceutical Applications
- Application : Piperidine derivatives, which are structurally similar to “4-(1-Piperazinyl)-1H-indole”, have been found to inhibit the H1N1 influenza virus and SARS-CoV2 .
- Results or Outcomes : The outcomes of its use in inhibiting the H1N1 influenza virus and SARS-CoV2 were not specified in the source .
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Anticoagulation and Antiplatelet Aggregation
- Application : A group of scientists prepared a series of 4-(1-piperazinyl)coumarins. The synthesized piperazinylcoumarins were evaluated in vitro to assess their inhibitory activities against ADP- as well as collagen-induced platelet aggregation .
- Results or Outcomes : The outcomes of its use in inhibiting ADP- and collagen-induced platelet aggregation were not specified in the source .
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Visualizing Lysosomes in Live Cells
- Application : 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) was found to clearly visualize lysosomes under fluorescence microscopy within 3 minutes when applied to live cells .
- Methods of Application : NBD-PZ was applied to live HGC-27 cells, CW-2 cells, IEC-18 cells, and RAW264.7 cells .
- Results or Outcomes : These findings indicate a novel application of NBD-PZ to visualize lysosomes in live cells .
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Synthesis of Brexpiprazole
properties
IUPAC Name |
4-piperazin-1-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKSXUIOKWQABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233864 | |
Record name | 1H-Indole, 4-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Piperazinyl)-1H-indole | |
CAS RN |
84807-09-0 | |
Record name | 4-(1-Piperazinyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84807-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 4-(1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 4-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Piperazinyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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